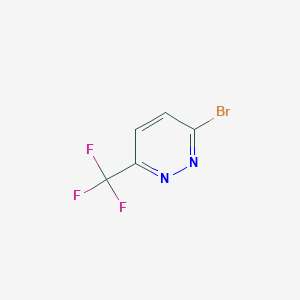

Pentafluorophenylhydrazine hydrochloride

Übersicht

Beschreibung

Pentafluorophenylhydrazine, also known as (Perfluorophenyl)hydrazine, PFPH, or NSC 88334, is a chemical compound with the linear formula C6F5NHNH2 . It has a molecular weight of 198.09 . It is commonly used in laboratory settings .

Molecular Structure Analysis

Pentafluorophenylhydrazine contains a total of 16 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .

Physical And Chemical Properties Analysis

Pentafluorophenylhydrazine is a powder that melts at 74-76 °C . It has a quality level of 100 and an assay of 97% .

Wissenschaftliche Forschungsanwendungen

Application in Purity Determination

The Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically in the subfield of NMR Spectroscopy .

2. Comprehensive and Detailed Summary of the Application Pentafluorophenylhydrazine has been used to determine the purity of certain compounds.

3. Detailed Description of the Methods of Application or Experimental Procedures The specific experimental procedures would depend on the compound being analyzed. In the case of DEPN, the compound would be mixed with a solution of Pentafluorophenylhydrazine and the resulting mixture would be analyzed using 1H NMR spectroscopy .

4. Thorough Summary of the Results or Outcomes Obtained The results of this type of analysis would provide a measure of the purity of the compound being analyzed. In the case of DEPN, the NMR spectroscopy would reveal the presence of any impurities .

Application in Derivatization for HPLC

The Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically in the subfield of High-Performance Liquid Chromatography (HPLC) .

2. Comprehensive and Detailed Summary of the Application Pentafluorophenylhydrazine may be used as a derivatizing agent in the determination of semi-volatile carbonyl compounds in air and human plasma samples .

3. Detailed Description of the Methods of Application or Experimental Procedures The carbonyl compounds in the sample are reacted with Pentafluorophenylhydrazine to form hydrazones, which can then be separated and analyzed using HPLC .

4. Thorough Summary of the Results or Outcomes Obtained The results of this type of analysis would provide a measure of the concentration of the carbonyl compounds in the sample. This could be useful in environmental monitoring or in medical diagnostics .

Safety And Hazards

Pentafluorophenylhydrazine is classified as a skin irritant, an eye irritant, and a respiratory system target organ-specific toxicity substance . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Zukünftige Richtungen

Relevant Papers

Pentafluorophenylhydrazine has been used in the analysis of nabumetone and testosterone in human plasma by liquid chromatography–atmospheric pressure chemical ionization–tandem mass spectrometry . Another study involved the reaction of 2-perfluoroacylcycloalkane-1,3-diones and their enol methyl esters with N,N-dinucleophiles such as 4-fluorophenylhydrazine hydrochloride and pentafluorophenylhydrazine .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2.ClH/c7-1-2(8)4(10)6(13-12)5(11)3(1)9;/h13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGBGXUOKHARDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660168 | |

| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenylhydrazine hydrochloride | |

CAS RN |

1514-49-4 | |

| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)